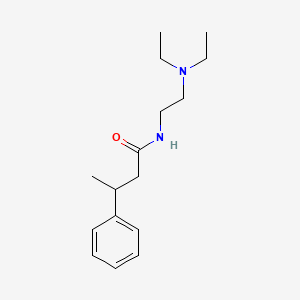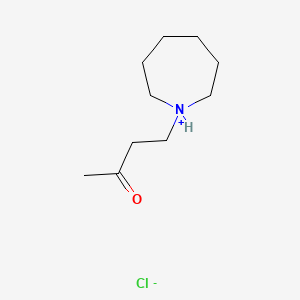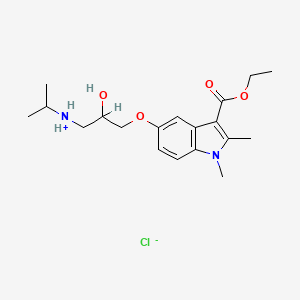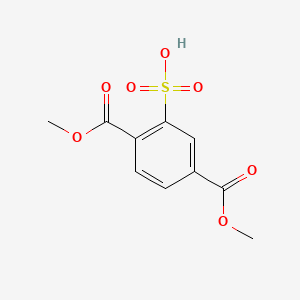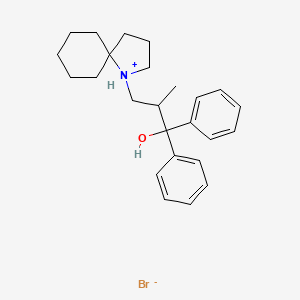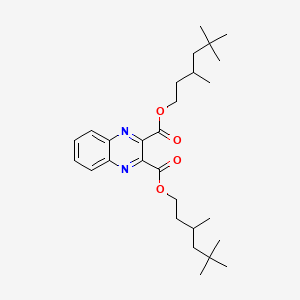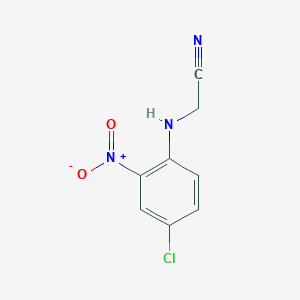
Bis(3,5,5-trimethylhexyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5,5-trimethylhexyl) maleate: is an organic compound with the molecular formula C22H40O4. It is a diester of maleic acid and 3,5,5-trimethylhexanol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5,5-trimethylhexyl) maleate typically involves the esterification of maleic acid with 3,5,5-trimethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The ester is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3,5,5-trimethylhexyl) maleate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield maleic acid and 3,5,5-trimethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form maleic anhydride and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Maleic acid and 3,5,5-trimethylhexanol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Maleic anhydride and other oxidation products.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3,5,5-trimethylhexyl) maleate is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of these materials, making them suitable for various applications .
Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological and medicinal applications. Its biocompatibility and low toxicity make it a candidate for use in drug delivery systems and biomedical devices .
Industry: In the industrial sector, this compound is used in the manufacture of flexible PVC, coatings, adhesives, and sealants. Its ability to improve the mechanical properties of these materials makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism by which Bis(3,5,5-trimethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer matrix. This results in enhanced flexibility, workability, and durability of the material .
Comparación Con Compuestos Similares
- Bis(3,5,5-trimethylhexyl) phthalate
- Diisononyl phthalate
- Dioctyl phthalate
Comparison: Bis(3,5,5-trimethylhexyl) maleate is unique in its specific ester structure, which imparts distinct properties compared to other plasticizers. For example, it offers better thermal stability and lower volatility than some phthalate-based plasticizers, making it suitable for high-temperature applications .
Propiedades
Número CAS |
60100-39-2 |
|---|---|
Fórmula molecular |
C22H40O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
bis(3,5,5-trimethylhexyl) but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-17(15-21(3,4)5)11-13-25-19(23)9-10-20(24)26-14-12-18(2)16-22(6,7)8/h9-10,17-18H,11-16H2,1-8H3 |
Clave InChI |
ZVGNLPOWWIWPER-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C=CC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


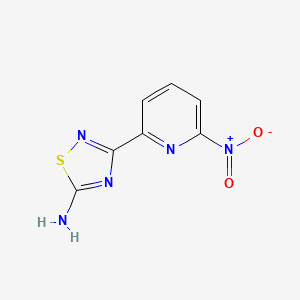
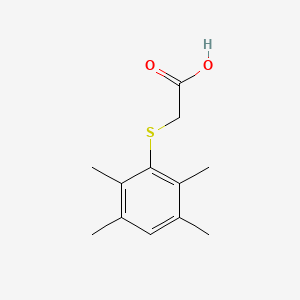
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
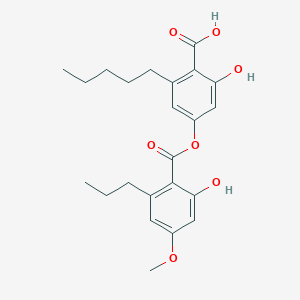
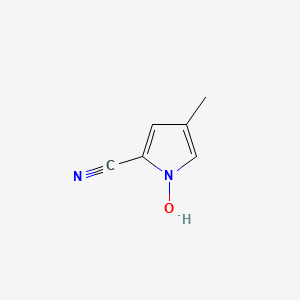
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
